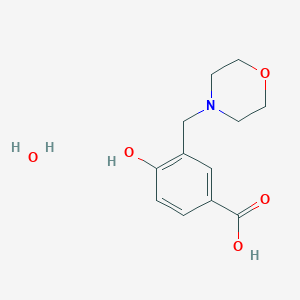

4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate

Vue d'ensemble

Description

The compound 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate appears to be related to a class of compounds that involve morpholine as a functional group attached to a benzoic acid moiety. Morpholine is a heterocyclic amine, which is known for its incorporation into various chemical structures due to its versatility and reactivity. Benzoic acid derivatives are a significant class of compounds in organic chemistry with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, which suggests that morpholine can react with other aromatic compounds to form complex structures . Additionally, the synthesis of azo-benzoic acids, which are structurally related to benzoic acid derivatives, has been characterized using various spectroscopic techniques, indicating that the synthesis of such compounds is well-understood and can be characterized in detail .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate has been elucidated using spectral methods and X-ray diffraction structural analysis. For example, the structure of a related compound, 2-amino-8-thia-1-aza-5-azoniaspiro[4.5]dec-1-ene chloride hydrate, was confirmed through these methods . This implies that the molecular structure of 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate could potentially be analyzed using similar techniques to determine its precise geometry and conformation.

Chemical Reactions Analysis

The chemical reactivity of morpholine-containing compounds has been explored in various studies. Acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles resulted in substituted benzoic acids , indicating that morpholine derivatives can undergo hydrolysis to yield benzoic acid products. This suggests that 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate may also participate in chemical reactions that involve hydrolysis or other transformations based on the functional groups present in its structure.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the crystal structure of a copper complex with a morpholine-containing ligand was determined, providing information on the compound's solid-state characteristics . Additionally, the diastereoselective synthesis of enantiopure morpholine derivatives indicates that the stereochemistry of such compounds can be controlled, which is important for their physical properties and reactivity .

Applications De Recherche Scientifique

Degradation of Pollutants

Research has indicated the effectiveness of advanced oxidation processes (AOPs) in the degradation of various pollutants, including acetaminophen, with 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate potentially playing a role in these processes. Studies like those by Qutob et al. (2022) have documented the degradation pathways, kinetics, and by-products of these processes, emphasizing the importance of understanding the reactivity and environmental impact of degradation products such as hydroquinone, benzoic acid, and others in treating polluted water systems Qutob et al., 2022.

Antioxidant Activity

The study of antioxidants, including the role of various hydroxy acids, is critical in fields ranging from food engineering to pharmaceuticals. Research by Munteanu and Apetrei (2021) provides insights into the detection mechanisms, applicability, and effectiveness of different antioxidant tests. This research highlights the potential applications of compounds like 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate in assessing the antioxidant capacity of complex samples, offering a foundation for exploring its use in enhancing antioxidant properties in various contexts Munteanu & Apetrei, 2021.

Influence on Biological Systems

Investigations into the influence of metals on the electronic systems of biologically important ligands, including benzoic acid derivatives, have provided valuable insights into their interactions with biological targets. Studies by Lewandowski et al. (2005) have utilized spectroscopic techniques to elucidate the impact of these interactions on the stability and reactivity of compounds like 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate, offering potential applications in understanding the physico-chemical properties relevant to biological and medical research Lewandowski et al., 2005.

Role in Enzymatic Reactions

The application of hydroxy acids, including 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate, in enzymatic reactions has been a subject of study, especially concerning their effect on starch structure and functionality. Research by Wang and Copeland (2015) reviews the impact of acid hydrolysis on starch, indicating the potential of hydroxy acids in modifying the structural and functional properties of starch without disrupting its granular morphology. This offers a glimpse into the utility of such compounds in food science and technology, enhancing the understanding of their role in biotechnological applications Wang & Copeland, 2015.

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion . In case of contact with skin, wash with plenty of soap and water. If inhaled, move the person into fresh air and keep at rest in a position comfortable for breathing .

Propriétés

IUPAC Name |

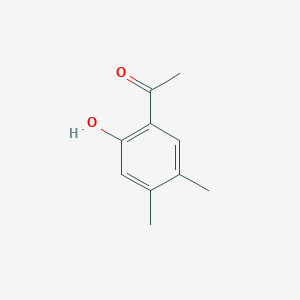

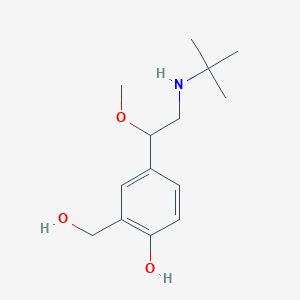

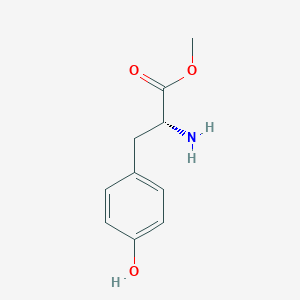

4-hydroxy-3-(morpholin-4-ylmethyl)benzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.H2O/c14-11-2-1-9(12(15)16)7-10(11)8-13-3-5-17-6-4-13;/h1-2,7,14H,3-6,8H2,(H,15,16);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQPDPKXACNPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583637 | |

| Record name | 4-Hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate | |

CAS RN |

1177335-94-2, 143269-99-2 | |

| Record name | Benzoic acid, 4-hydroxy-3-(4-morpholinylmethyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177335-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.